molecular formula C10H9NO B163010 1-methyl-1H-indole-4-carbaldehyde CAS No. 133994-99-7

1-methyl-1H-indole-4-carbaldehyde

Cat. No. B163010
M. Wt: 159.18 g/mol
InChI Key: GFTNSZIYQMJJMD-UHFFFAOYSA-N
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Patent
US05086070

Procedure details

34 g of indol 4-carboxaldehyde in 800 ml of methylen chloride were mixed for 4 hours at ambient temperature with 79.5 g of tetrabutyl ammonium hydrogeno sulfate and 16.04 ml of methyl iodide in 400 ml of 5N sodium hydroxide and 300 ml of methylene chloride were added, followed by decanting and extraction was effected with methylene chloride. The organic phase was washed with a saturated aqueous solution of sodium chloride, dried and concentrated to dryness. The residue was chromatographed on silica (eluant: methylene chloride) to obtain 36.8 g of the expected product melting at <40° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
16.04 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1.[CH2:12]([N+](CCCC)(CCCC)CCCC)CCC.CI>C(Cl)Cl.[OH-].[Na+]>[CH3:12][N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Name
Quantity
79.5 g
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
16.04 mL
Type
reactant
Smiles
CI
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
by decanting
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The organic phase was washed with a saturated aqueous solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica (eluant: methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC=2C(=CC=CC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.8 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.